molecular formula C31H26ClN5O B2811203 (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 361480-84-4

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2811203
CAS RN: 361480-84-4
M. Wt: 520.03
InChI Key: QRIFTCPMYMWSEE-UHFFFAOYSA-N
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Description

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C31H26ClN5O and its molecular weight is 520.03. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

  • (Saeedi et al., 2019) explored a series of arylisoxazole-phenylpiperazines for acetylcholinesterase (AChE) inhibition. They found that a compound similar in structure to the queried chemical showed potent AChE inhibition, indicating potential for Alzheimer's disease research.

Antibacterial Activity

  • A study by (Hui et al., 2000) and (Desai et al., 2007) focused on the antibacterial properties of compounds similar to the queried chemical, suggesting its relevance in developing new antimicrobial agents.

Antitumor Activity

  • Research by (Tang & Fu, 2018) synthesized a compound structurally related to the queried chemical, showing significant inhibition against various cancer cell lines, indicating its potential in cancer therapy.

Neuroprotective Properties

  • The study by (Saeedi et al., 2019) also evaluated the neuroprotectivity of their compound on Aβ-treated neurotoxicity in PC12 cells, although it showed low activity, suggesting a potential avenue for neurodegenerative disease research.

Potential PET Agent for Parkinson's Disease Imaging

  • (Wang et al., 2017) synthesized a compound similar to the queried chemical as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, indicating its application in neurological imaging.

Synthesis and Characterization Studies

  • Several studies, such as those by (Koroleva et al., 2011) and (Shahana & Yardily, 2020), focus on the synthesis and characterization of compounds structurally similar to the queried chemical, highlighting the importance of these processes in understanding their potential applications.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the literature. As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by quinazolin derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClN5O/c32-24-13-16-28-27(21-24)29(22-7-3-1-4-8-22)35-31(34-28)33-25-14-11-23(12-15-25)30(38)37-19-17-36(18-20-37)26-9-5-2-6-10-26/h1-16,21H,17-20H2,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIFTCPMYMWSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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